molecular formula C17H16F3NO3 B14369191 N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide CAS No. 90890-70-3

N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide

Cat. No.: B14369191
CAS No.: 90890-70-3
M. Wt: 339.31 g/mol
InChI Key: KOCLZKSIDCIFDY-UHFFFAOYSA-N
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Description

N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and a hydroxypropan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-(1-hydroxypropan-2-yl)phenol with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropan-2-yl group may yield corresponding ketones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the hydroxypropan-2-yl group contributes to its overall stability and solubility. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Shares a similar core structure but lacks the trifluoromethyl group.

    2-(trifluoromethyl)benzamide: Contains the trifluoromethyl group but lacks the hydroxypropan-2-yl group.

Uniqueness

N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90890-70-3

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

N-[3-(1-hydroxypropan-2-yloxy)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-11(10-22)24-13-6-4-5-12(9-13)21-16(23)14-7-2-3-8-15(14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H,21,23)

InChI Key

KOCLZKSIDCIFDY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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